An In-depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxy-3-phenylpropanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-phenylpropanoate is a chiral specialty chemical, recognized for its significant role as a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a hydroxyl group and an ester, allows for diverse chemical modifications, making it a valuable building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, with a particular focus on its role in the synthesis of fluoxetine (B1211875).
Chemical and Physical Properties
Ethyl 3-hydroxy-3-phenylpropanoate is a colorless liquid with a faint aromatic odor. It is soluble in organic solvents but has limited solubility in water. The presence of a chiral center at the C-3 position means it can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture.
Identifiers and General Properties
A summary of the key identifiers and general properties for the racemic and enantiomeric forms of Ethyl 3-hydroxy-3-phenylpropanoate is presented in Table 1.
Table 1: Identifiers and General Properties of Ethyl 3-hydroxy-3-phenylpropanoate
| Property | Racemic Ethyl 3-hydroxy-3-phenylpropanoate | (+)-(R)-Ethyl 3-hydroxy-3-phenylpropanoate | (-)-(S)-Ethyl 3-hydroxy-3-phenylpropanoate |
| IUPAC Name | ethyl 3-hydroxy-3-phenylpropanoate | ethyl (3R)-3-hydroxy-3-phenylpropanoate | ethyl (3S)-3-hydroxy-3-phenylpropanoate |
| CAS Number | 5764-85-2 | 72656-47-4 | 33401-74-0 |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |
| Appearance | Colorless liquid | - | Colorless liquid |
Physical and Chemical Data
Quantitative physical and chemical data are crucial for the handling, storage, and application of this compound. Table 2 provides a compilation of these properties.
Table 2: Physical and Chemical Properties of Ethyl 3-hydroxy-3-phenylpropanoate
| Property | Value | Reference |
| Boiling Point | 195 °C at 11 Torr | [1][2] |
| Density | 1.088 - 1.51 g/mL | [1][2][3] |
| Refractive Index (n20/D) | 1.510 | [1][2][4] |
| Optical Activity ([α]20/D) | +51±2°, c = 1% in chloroform (B151607) (for the R-enantiomer) | [4] |
| pKa (Predicted) | 13.57 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectral Data
¹H NMR and ¹³C NMR of Ethyl 3-phenylpropanoate
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Ethyl 3-phenylpropanoate in CDCl₃.
Table 3: ¹H NMR Spectral Data for Ethyl 3-phenylpropanoate (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.32 - 7.17 | m | Ar-H |
| 4.13 | q | -O-CH₂ -CH₃ |
| 2.96 | t | Ph-CH₂ - |
| 2.63 | t | -CH₂ -COO- |
| 1.24 | t | -O-CH₂-CH₃ |
Table 4: ¹³C NMR Spectral Data for Ethyl 3-phenylpropanoate (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 173.0 | C =O |
| 140.8 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 128.3 | Ar-C H |
| 126.2 | Ar-C H |
| 60.4 | -O-C H₂- |
| 35.9 | Ph-C H₂- |
| 31.0 | -C H₂-COO- |
| 14.2 | -C H₃ |
IR Spectroscopy
The IR spectrum of Ethyl 3-hydroxy-3-phenylpropanoate is expected to show characteristic absorptions for the hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) functional groups. A broad peak around 3400 cm⁻¹ would indicate the O-H stretch, a strong peak around 1730 cm⁻¹ would correspond to the C=O stretch of the ester, and peaks in the 1600-1450 cm⁻¹ region would be indicative of the aromatic ring.
Experimental Protocols
The synthesis of Ethyl 3-hydroxy-3-phenylpropanoate can be achieved through various methods. The Reformatsky reaction is a classic and effective approach for preparing the racemic mixture, while enzymatic resolution is a powerful technique for obtaining the enantiomerically pure forms.
Synthesis via Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.
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Ethyl bromoacetate (B1195939)
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Zinc dust (activated)
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Toluene (B28343) (anhydrous)
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Iodine (catalytic amount)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate (B1210297)
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Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous toluene under an inert atmosphere.
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To the activated zinc suspension, add a solution of benzaldehyde and ethyl bromoacetate in anhydrous toluene dropwise.
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Heat the reaction mixture to initiate the reaction, then maintain at a gentle reflux until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3-hydroxy-3-phenylpropanoate.
Enantioselective Synthesis via Enzymatic Resolution
Enzymatic resolution is a highly effective method for separating enantiomers. This protocol describes the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate using a lipase (B570770).
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Racemic ethyl 3-hydroxy-3-phenylpropanoate
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Lipase (e.g., from Candida antarctica, Lipase B)
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Acylating agent (e.g., vinyl acetate)
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Organic solvent (e.g., tert-butyl methyl ether)
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Phosphate buffer (pH 7)
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Ethyl acetate
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Hexane
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Dissolve racemic ethyl 3-hydroxy-3-phenylpropanoate in the organic solvent.
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Add the lipase and the acylating agent to the solution.
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Incubate the mixture with shaking at a controlled temperature (e.g., 30-45 °C).
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Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the unreacted ester and the acylated product.
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Stop the reaction at approximately 50% conversion to achieve high e.e. for both the remaining (S)-ester and the produced (R)-acylated ester.
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Filter off the enzyme.
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Separate the unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate from the (R)-acylated ester by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
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The (R)-acylated ester can be hydrolyzed back to (R)-ethyl 3-hydroxy-3-phenylpropanoate if desired.
Applications in Drug Development
Ethyl 3-hydroxy-3-phenylpropanoate, particularly its enantiomerically pure forms, is a crucial intermediate in the synthesis of several important pharmaceuticals.
Synthesis of Fluoxetine
(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a key precursor in the synthesis of the widely used antidepressant, Fluoxetine (Prozac®).[2][4] The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with N-methylamine and subsequent etherification.
Safety and Handling
Ethyl 3-hydroxy-3-phenylpropanoate should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Ethyl 3-hydroxy-3-phenylpropanoate is a versatile chemical intermediate with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis, and its role in drug development. The provided experimental protocols and workflows offer a practical resource for researchers and scientists working with this compound. Further research to fully characterize the spectral properties of the individual enantiomers would be a valuable addition to the existing literature.
References
- 1. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | C12H16O3 | CID 249268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
